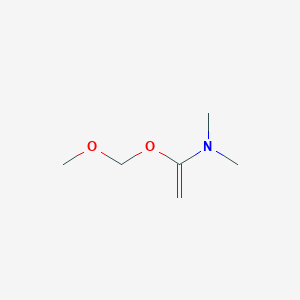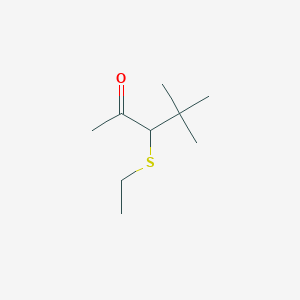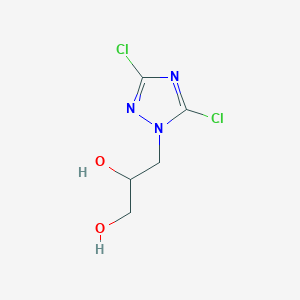
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate is a chemical compound with a unique structure that includes an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate can be synthesized through the esterification of 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone with methanol. This reaction typically requires optimization of reaction temperature and time to achieve complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of high-purity chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of mezlocillin, it acts as an intermediate that undergoes further chemical transformations to produce the final drug product .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone: This compound is a precursor in the synthesis of methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate.
Indole derivatives: These compounds share a similar heterocyclic structure and are studied for their biological activities
Uniqueness
This compound is unique due to its specific structure and the range of reactions it can undergo. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in both research and industrial applications.
Propriétés
Numéro CAS |
61076-71-9 |
|---|---|
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-5(10)8-3-4-9(6(8)11)7(12)13-2/h3-4H2,1-2H3 |
Clé InChI |
XYYZNTXSBXLKEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(C1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)



![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)



